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Compound of Interest

Compound Name: p-Menth-1-ene-3,6-diol

Cat. No.: B14747650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
Menth-1-ene-3,6-diol, a bicyclic monoterpenoid found in various plant species. This document

is intended to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols.

Introduction
p-Menth-1-ene-3,6-diol (C₁₀H₁₈O₂) is a saturated monoterpene diol with a molecular weight of

170.25 g/mol . Its structure, featuring a cyclohexene ring with hydroxyl, methyl, and isopropyl

substituents, allows for several stereoisomers. This guide focuses on the spectroscopic

characterization of the naturally occurring stereoisomer, (+)-(3S,4S,6R)-6-hydroxypiperitol,

which has been isolated from plants such as Chrysactinia mexicana. The elucidation of its

spectral properties is crucial for its identification, quantification, and the exploration of its

potential biological activities.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for p-Menth-1-
ene-3,6-diol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C-NMR Spectroscopic Data for (+)-(3S,4S,6R)-6-hydroxypiperitol

Carbon Atom Chemical Shift (δ) in ppm Multiplicity

C-1 135.03 s

C-2 128.89 d

C-3 67.38 or 65.89 d

C-4 40.66 d

C-5 28.98 t

C-6 65.89 or 67.38 d

C-7 15.98 q

C-8 24.89 d

C-9 20.03 q

C-10 19.52 q

Note: Data obtained in CDCl₃ at 75 MHz. The assignments for C-3 and C-6 are

interchangeable based on the available data.

As of the latest literature review, detailed ¹H-NMR data for p-Menth-1-ene-3,6-diol has not

been published in readily accessible formats.

Infrared (IR) Spectroscopy
Specific IR absorption data for p-Menth-1-ene-3,6-diol is not available in published literature.

However, based on its functional groups (hydroxyl and alkene), the following characteristic

absorption bands are expected:

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl

groups.

C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.
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C-H stretch (alkane): Medium to strong intensity bands just below 3000 cm⁻¹.

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

C-O stretch: A strong intensity band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)
Detailed mass spectral data and fragmentation patterns for p-Menth-1-ene-3,6-diol are not

currently available in the reviewed literature. For a molecule with the formula C₁₀H₁₈O₂, the

nominal molecular ion peak [M]⁺ would be observed at m/z 170.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for monoterpenoids like p-Menth-1-ene-3,6-diol, based on standard laboratory practices.

Sample Preparation for NMR, IR, and MS
The isolation of p-Menth-1-ene-3,6-diol from its natural source, such as the aerial parts of

Chrysactinia mexicana, typically involves the following steps:

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such

as methanol.

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl

acetate) and water to separate compounds based on polarity.

Chromatography: The organic phase is subjected to repeated column chromatography on

silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the pure

compound.

NMR Spectroscopy
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of at

least 300 MHz for ¹H and 75 MHz for ¹³C is suitable.
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Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately

polar compounds like p-Menth-1-ene-3,6-diol.

Procedure:

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra at room temperature.

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical

shifts are reported in ppm relative to the residual solvent peak.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount

in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr),

and allowing the solvent to evaporate.

Procedure:

Record a background spectrum of the clean salt plate.

Place the salt plate with the sample film in the spectrometer.

Acquire the sample spectrum. The data is typically presented as a plot of transmittance

(%) versus wavenumber (cm⁻¹).

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis of volatile compounds.

Procedure (for GC-MS):

Dissolve a small amount of the sample in a volatile solvent (e.g., hexane or ethyl acetate).
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Inject the solution into the GC, where the compound is vaporized and separated on a

capillary column.

The separated compound enters the mass spectrometer, where it is ionized (typically by

electron impact).

The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass

spectrum is generated.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like p-Menth-1-ene-3,6-diol.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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